Pyridoxamine

説明

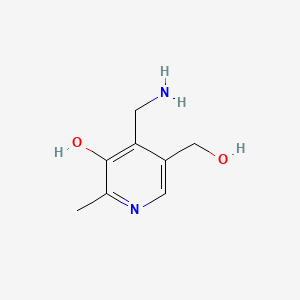

Structure

3D Structure

特性

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZMQXZHNVQTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046929 | |

| Record name | Pyridoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

815 mg/mL | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-87-0 | |

| Record name | Pyridoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Whitepaper: The Multifaceted Antioxidant Properties of Pyridoxamine Against Free Radicals and Carbonyl Stress

Abstract

Oxidative stress, a consequence of an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in a multitude of chronic diseases. While traditional antioxidants primarily function as direct radical scavengers, Pyridoxamine (PM), a natural vitamer of Vitamin B6, presents a more sophisticated, multi-pronged therapeutic strategy. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound. We delve into its direct ROS scavenging capabilities, its potent role as an inhibitor of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), and its function as a powerful scavenger of cytotoxic Reactive Carbonyl Species (RCS). This document synthesizes mechanistic insights from theoretical and empirical studies, outlines detailed experimental protocols for evaluating its efficacy, and presents a scientific rationale for its consideration in therapeutic development.

Introduction: The Challenge of Oxidative and Carbonyl Stress

Reactive Oxygen Species (ROS)—such as superoxide (O₂•⁻), hydroxyl radicals (•OH), and hydroperoxyl radicals (•OOH)—are natural byproducts of aerobic metabolism.[1] While essential for cellular signaling, their overproduction leads to oxidative stress, a state characterized by indiscriminate damage to lipids, proteins, and nucleic acids.[1][2] This damage is not a terminal event but rather initiates a cascade of deleterious reactions.

For instance, ROS-driven peroxidation of polyunsaturated fatty acids generates not only more free radicals but also highly reactive carbonyl species (RCS), such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE).[2][3] Concurrently, oxidative processes accelerate the non-enzymatic reaction between sugars and proteins, a process known as glycation, which produces cytotoxic dicarbonyls like glyoxal and methylglyoxal, ultimately leading to the formation of irreversible, pathogenic Advanced Glycation End-products (AGEs).[4][5][6] This interplay between ROS and RCS creates a self-propagating cycle of damage, termed "carbonyl stress," which is implicated in the pathology of diabetic complications, atherosclerosis, and neurodegenerative diseases.[7][8]

Traditional antioxidants can neutralize ROS but often fail to address the downstream cascade of carbonyl-mediated damage. This compound (PM) emerges as a uniquely qualified agent that intercepts this vicious cycle at multiple points.

Figure 1: The interconnected cycle of oxidative and carbonyl stress.

The Multi-Faceted Antioxidant Mechanisms of this compound

This compound's efficacy stems from its ability to engage and neutralize threats through several distinct, yet complementary, chemical pathways. Unlike compounds that only donate a hydrogen atom, PM's structure, featuring a primary amino group, a phenolic hydroxyl group, and a pyridine ring, allows it to function as a versatile chemical trap and radical scavenger.

Direct Scavenging of Reactive Oxygen Species (ROS)

While not its most prominent feature compared to its anti-carbonyl activity, PM does possess intrinsic ROS scavenging capabilities. Theoretical studies using Density Functional Theory (DFT) have elucidated its reactivity towards various oxygen-centered radicals.[4][6]

-

High Reactivity with Alkoxyl Radicals: At physiological pH, PM is predicted to trap the methoxyl radical (•OCH₃) at diffusion-controlled rates (>1.0 × 10⁸ M⁻¹s⁻¹), a reaction that can occur in both aqueous and lipidic environments.[4][5][6][9] This is significant for inhibiting lipid peroxidation, where alkoxyl radicals are propagating species.

-

Moderate Reactivity with Peroxyl Radicals: Its ability to scavenge hydroperoxyl (•OOH) and methylperoxyl (•OOCH₃) radicals is more moderate but still significant, particularly in aqueous media.[4][5][6][9]

-

Key Functional Groups: The scavenging activity involves hydrogen atom transfer from three key sites on the PM molecule: the protonated pyridine nitrogen, the primary amino group, and the phenolic hydroxyl group.[4][5][6]

Studies on human erythrocytes have demonstrated that PM can inhibit superoxide radicals, thereby preventing subsequent lipid peroxidation and protein glycosylation.[10][11] This direct scavenging activity serves as a first line of defense, reducing the initial ROS burden that triggers downstream damage cascades.

Interruption of Glycoxidation and Lipoxidation Pathways

PM's most heralded function is its potent inhibition of AGE and ALE formation.[12] It achieves this not by a single action, but by systematically dismantling the formation pathways.

2.2.1 Trapping of Reactive Carbonyl Species (RCS)

This is the cornerstone of PM's protective effects. RCS are far more reactive and cytotoxic than their parent sugars or lipids. PM acts as a highly efficient "carbonyl sink," trapping these intermediates before they can modify proteins.[4][7]

-

Mechanism of Action: The primary amino group of PM rapidly reacts with the carbonyl group of an RCS to form a Schiff base, which can then undergo further reactions to form stable, non-toxic adducts.[7] For 1,4-dicarbonyls, the reaction is uniquely rapid due to a proposed mechanism involving the transfer of the phenolic proton, which facilitates nucleophilic attack and ring closure.[13]

-

Broad Specificity: PM has been shown to trap a wide array of deleterious carbonyls, including:

Notably, PM's reaction rate with model 1,4-dicarbonyls is approximately 2300 times faster than that of Nα-acetyllysine, the vulnerable amino acid side chain in proteins.[13] This kinetic advantage is the basis of its therapeutic efficacy; it outcompetes biological targets for the carbonyl threat.

2.2.2 Chelation of Catalytic Metal Ions

The conversion of early glycation products (Amadori compounds) to AGEs is heavily catalyzed by transition metals like copper (Cu²⁺) and iron (Fe³⁺) through redox cycling, which also generates ROS (the Fenton reaction).[4][9] PM can form stable complexes with these metal ions, sequestering them and preventing their participation in these oxidative reactions.[4][9] This chelation activity effectively blocks a major pathway of AGE formation and its associated ROS production.

Figure 2: this compound's multi-pronged strategy against oxidative and carbonyl stress.

Quantitative Analysis of this compound's Reactivity

The superior antioxidant and anti-carbonyl stress activity of this compound can be quantified and compared. The following tables summarize key findings from the literature.

Table 1: Reactivity of this compound with Key Radical Species Data derived from Density Functional Theory (DFT) calculations at physiological pH.

| Radical Species | Target Radical | Environment | Reaction Rate Constant (k) | Reference |

| Alkoxyl Radical | •OCH₃ | Aqueous & Lipidic | > 1.0 × 10⁸ M⁻¹s⁻¹ (Diffusion-limited) | [4][6] |

| Peroxyl Radical | •OOH | Aqueous | Moderate | [4][6][9] |

| Peroxyl Radical | •OOCH₃ | Aqueous | Moderate | [4][6][9] |

| Superoxide Radical | O₂•⁻ | Aqueous | Effective Inhibitor | [10][11] |

Table 2: Spectrum of Reactive Carbonyl Species (RCS) Scavenged by this compound

| RCS Type | Specific Compound | Pathological Origin | Efficacy | Reference |

| α-dicarbonyl | Glyoxal (GO) | Glycation | High | [7] |

| α-dicarbonyl | Methylglyoxal (MGO) | Glycation | High | [13] |

| 1,4-dicarbonyl | 4-oxopentanal (OPA) | Model Compound | Extremely High (2300x faster than lysine) | [13] |

| α,β-unsaturated aldehyde | 4-hydroxy-2(E)-nonenal (HNE) | Lipid Peroxidation | High | [3][14] |

| α,β-unsaturated aldehyde | 4-oxo-2(E)-nonenal (ONE) | Lipid Peroxidation | High (Preferential trapping over HNE) | [14] |

| Dialdehyde | Malondialdehyde (MDA) | Lipid Peroxidation | High | [3][15] |

Experimental Protocols for Assessing this compound's Efficacy

To validate the antioxidant mechanisms of this compound in a research setting, a series of in vitro assays are essential. The choice of assay should reflect the specific mechanism being investigated.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[16][17]

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare stock solutions of this compound (e.g., 10 mM in methanol or appropriate buffer). Create a dilution series (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM).

-

Prepare a positive control (e.g., Ascorbic acid or Trolox) using the same concentration range.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each this compound dilution (or control/blank).

-

Add 150 µL of the 0.1 mM DPPH solution to each well. For the blank, add 150 µL of DPPH and 50 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] × 100

-

Plot % Inhibition against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol: Reactive Carbonyl Species (RCS) Trapping Assay

Principle: This assay quantifies the ability of this compound to directly sequester a model RCS like Methylglyoxal (MGO), preventing it from reacting with a target protein like Bovine Serum Albumin (BSA). The formation of PM-MGO adducts can be monitored, or the prevention of protein modification can be measured.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of 10 mg/mL BSA, 5 mM MGO, and 10 mM this compound in a phosphate buffer (100 mM, pH 7.4).

-

-

Reaction Incubation:

-

Set up the following reaction mixtures in microcentrifuge tubes:

-

Control: 200 µL BSA + 200 µL MGO + 200 µL Buffer

-

Test: 200 µL BSA + 200 µL MGO + 200 µL this compound

-

Blanks: BSA alone, MGO alone, PM alone.

-

-

Incubate all tubes at 37°C for 24 hours.

-

-

Analysis (Option A - Protein Modification):

-

Measure the formation of protein carbonyls using the DNPH (2,4-dinitrophenylhydrazine) assay. A decrease in carbonyl formation in the "Test" sample compared to the "Control" indicates RCS trapping.

-

Alternatively, use SDS-PAGE to visualize protein cross-linking. A reduction in high-molecular-weight aggregates in the "Test" lane indicates inhibition.

-

-

Analysis (Option B - Adduct Formation):

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound distinguishes itself from conventional antioxidants through its multifaceted mechanism of action. It not only scavenges free radicals directly but, more critically, acts as a potent inhibitor of the downstream pathological cascades of glycation and lipoxidation by trapping highly cytotoxic reactive carbonyl species.[3][7][12] This dual functionality—addressing both oxidative and carbonyl stress—positions this compound as a compelling therapeutic candidate for diseases where these processes are central to pathogenesis.

For drug development professionals, the evidence warrants further investigation into PM derivatives that may offer enhanced bioavailability or target-specific delivery while retaining the core reactive amino and phenolic groups. Future research should focus on clinical trials to validate the extensive preclinical evidence and to establish optimal dosing and therapeutic windows for conditions such as diabetic nephropathy, retinopathy, and atherosclerosis.[4][12][18] The robust chemical properties of this compound provide a solid foundation for developing next-generation therapies aimed at mitigating the complex interplay of metabolic and oxidative damage.

References

- Galano, A., Muñoz-Rugeles, L., Alvarez-Idaboy, J. R., & R. de Casasnovas, J. (2019). How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Antioxidants, 8(9), 344. [Link][4][5][6][9]

- Galano, A., Muñoz-Rugeles, L., Alvarez-Idaboy, J. R., & R. de Casasnovas, J. (2019). How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity.

- Stitt, A. W., Gardiner, T. A., Anderson, N. L., Canning, P., Frizzell, N., Duffy, N., ... & Archer, D. B. (2002). The AGE Inhibitor this compound Inhibits Development of Retinopathy in Experimental Diabetes. Diabetes, 51(9), 2826-2832. [Link]

- Galano, A., Muñoz-Rugeles, L., Alvarez-Idaboy, J. R., & R. de Casasnovas, J. (2019). How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. PubMed. [Link]

- Metz, T. O., Alderson, N. L., Thorpe, S. R., & Baynes, J. W. (2003). This compound, an Inhibitor of Advanced Glycation and Lipoxidation Reactions: A Novel Therapy for Treatment of Diabetic Complications. Archives of Biochemistry and Biophysics, 419(1), 41-49. [Link]

- Adibi, P., & Khodadadi, I. (2003). This compound traps intermediates in lipid peroxidation reactions in vivo: evidence on the role of lipids in chemical modification of protein and development of diabetic complications. The Journal of Lipid Research, 44(12), 2293-2300. [Link]

- Jain, S. K., & Lim, G. (2001). Pyridoxine and this compound inhibits superoxide radicals and prevents lipid peroxidation, protein glycosylation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes. Free Radical Biology and Medicine, 30(3), 232-237. [Link]

- Onorato, J. M., Jenkins, A. J., Thorpe, S. R., & Baynes, J. W. (2000). This compound, an Inhibitor of Advanced Glycation Reactions, Also Inhibits Advanced Lipoxidation Reactions: Mechanism of Action of this compound. Journal of Biological Chemistry, 275(28), 21177-21184. [Link]

- Jain, S. K., & Lim, G. (2001). Pyridoxine and this compound inhibits superoxide radicals and prevents lipid peroxidation, protein glycation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes.

- Matxain, J. M., Ristilä, M., Strid, Å., Eriksson, L. A., & Almlöf, J. (2009). Evidence of High •OH Radical Quenching Efficiency by Vitamin B6. The Journal of Physical Chemistry B, 113(10), 3074-3080. [Link]

- Chetyrkin, S. V., Zhang, W., Hudson, B. G., & Voziyan, P. A. (2008). This compound: An Extremely Potent Scavenger of 1,4-Dicarbonyls. Biochemistry, 47(37), 9949-9957. [Link]

- Kang, M., Kim, H. Y., & Kim, J. (2018). Inhibition effect of this compound on lipid hydroperoxide-derived modifications to human serum albumin. Food and Chemical Toxicology, 116(Pt B), 242-249. [Link]

- Matxain, J. M., Ristilä, M., Strid, Å., Eriksson, L. A., & Almlöf, J. (2009). Evidence of High •OH Radical Quenching Efficiency by Vitamin B 6.

- Lesniewski, L. A., Seals, D. R., & Donato, A. J. (2017). This compound treatment ameliorates large artery stiffening and cerebral artery endothelial dysfunction in old mice. GeroScience, 39(4), 427-437. [Link]

- Voziyan, P. A., & Hudson, B. G. (2002). A Post-Amadori Inhibitor this compound Also Inhibits Chemical Modification of Proteins by Scavenging Carbonyl Intermediates of Carbohydrate and Lipid Degradation.

- Ledesma-García, L., Ortiz-Sánchez, E., & Lorente, C. (2012). The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study. Photochemical & Photobiological Sciences, 11(1), 121-129. [Link]

- Sharma, C., & Kim, S. (2022). Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome. Molecules, 27(5), 1599. [Link]

- D'Souza, R., & Carini, M. (2019). Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, this compound, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study.

- Sharifi-Rad, M., Anil Kumar, N. V., & Zucca, P. (2021). Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO. Antioxidants, 10(9), 1448. [Link]

- Caito, S. W., & Aschner, M. (2017). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Current Pharmacology Reports, 3(2), 51-67. [Link]

- Chen, Y., & Li, Y. (2023). Mushroom-Derived Compounds as Inhibitors of Advanced Glycation End-Products. Foods, 12(14), 2736. [Link]

- Muñoz-Rugeles, L., Galano, A., Alvarez-Idaboy, J. R., & Rius, N. (2019). How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. MDPI. [Link]

- Wang, R., Wang, H., & Chen, S. (2018). Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway. Cellular and Molecular Biology, 64(10), 50-54. [Link]

- Ali, H. M., & Al-Saeed, M. S. (2025). Pyridoxine exerts antioxidant effects on kidney injury manifestations in high-fat diet-induced obese rats. Chemico-Biological Interactions, 415, 111513. [Link]

- Rahman, M. M., & Islam, M. B. (2018). Review on in vivo and in vitro methods evaluation of antioxidant activity.

- Al-Duais, M. A. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?.

- De Zoysa, H. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.

- Živković, J., & Poljšak, B. (2020).

- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

Sources

- 1. Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "this compound, an Inhibitor of Advanced Glycation Reactions, Also Inhib" by Joelle M. Onorato, Alicia J. Jenkins et al. [scholarcommons.sc.edu]

- 4. How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity | MDPI [mdpi.com]

- 10. Pyridoxine and this compound inhibits superoxide radicals and prevents lipid peroxidation, protein glycosylation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Inhibition effect of this compound on lipid hydroperoxide-derived modifications to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. diabetesjournals.org [diabetesjournals.org]

A Technical Guide to the Role of Pyridoxamine in the Vitamin B6 Salvage Pathway: Mechanisms, Methodologies, and Therapeutic Implications

Executive Summary

Vitamin B6 is not a single molecule but a group of six interconvertible compounds, or vitamers, essential for life. The biologically active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme in over 140 enzymatic reactions, fundamentally linking it to amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2][3] While plants and microorganisms can synthesize vitamin B6 de novo, mammals rely exclusively on dietary uptake and a highly conserved "salvage pathway" to convert dietary B6 vitamers into the active PLP coenzyme.[4][5][6]

This technical guide provides an in-depth exploration of the vitamin B6 salvage pathway with a specific focus on the role of pyridoxamine (PM). We will dissect the core enzymatic cascade responsible for converting PM into PLP, detail the regulatory mechanisms governing this pathway, and present robust experimental protocols for its study. Furthermore, this guide extends beyond the pathway's canonical function to explore the independent therapeutic actions of this compound as a potent inhibitor of advanced glycation end products (AGEs), a mechanism of significant interest to researchers in metabolic disease and drug development.

The Vitamin B6 Salvage Pathway: An Essential Metabolic Hub

The salvage pathway is the sole mechanism in mammals for recycling and interconverting dietary forms of vitamin B6—pyridoxine (PN), pyridoxal (PL), and this compound (PM)—into the catalytically active PLP.[1] Ingested phosphorylated vitamers are first dephosphorylated by intestinal phosphatases to allow for absorption.[7] Once absorbed, primarily by the liver, these non-phosphorylated vitamers enter the salvage pathway to be activated.[7][8] This pathway is a two-step process involving phosphorylation and subsequent oxidation.

The journey of this compound is a clear illustration of this pathway's efficiency and importance. It is first phosphorylated to this compound 5'-phosphate (PMP) and then oxidized to the final active coenzyme, PLP.

The Core Enzymatic Cascade: From this compound to PLP

Two key enzymes orchestrate the conversion of this compound to PLP: Pyridoxal Kinase (PDXK) and Pyridox(am)ine 5'-Phosphate Oxidase (PNPO).[1][4]

2.1 Step 1: Phosphorylation by Pyridoxal Kinase (PDXK)

Pyridoxal kinase is an ATP-dependent enzyme that catalyzes the phosphorylation of the 5' hydroxyl group of this compound, pyridoxine, and pyridoxal.[7][9] In the context of this compound, the reaction is as follows:

This compound (PM) + ATP → this compound 5'-Phosphate (PMP) + ADP

This initial phosphorylation is crucial as it "traps" the vitamer within the cell and primes it for the final activation step.[3] The absence of a de novo B6 synthesis pathway in humans makes PDXK an indispensable enzyme for survival.[10]

2.2 Step 2: Oxidation by Pyridox(am)ine 5'-Phosphate Oxidase (PNPO)

PNPO is a flavin mononucleotide (FMN)-dependent homodimeric enzyme that catalyzes the final, rate-limiting step in the biosynthesis of PLP.[11][12][13] It oxidizes both pyridoxine 5'-phosphate (PNP) and this compound 5'-phosphate (PMP) to yield PLP.[4][14]

The reaction involving PMP is an oxidative deamination:

This compound 5'-Phosphate (PMP) + H₂O + O₂ → Pyridoxal 5'-Phosphate (PLP) + NH₃ + H₂O₂ [15]

The central role of PNPO is underscored by the severe pathologies arising from its dysfunction. Genetic mutations in the PNPO gene can lead to a deficiency in PLP, causing conditions like neonatal epileptic encephalopathy.[15][16][17]

Below is a diagram illustrating the conversion pathway of this compound.

Regulation and Kinetics of the Salvage Pathway

The homeostasis of PLP is tightly regulated, primarily through the activity of PNPO.

-

Rate-Limiting Step: PNPO catalyzes the final and slowest step in the pathway, making it the key point of control.[11]

-

Product Inhibition: The pathway's end-product, PLP, acts as an effective inhibitor of PNPO.[11] This feedback mechanism ensures that intracellular PLP levels are maintained within a narrow physiological range, preventing both deficiency and potential toxicity. It has been proposed that PLP inhibits PNPO by binding to an allosteric site, rather than just competing at the active site.[4]

Table 1: Kinetic Properties of Human Pyridoxine 5'-Phosphate Oxidase (PNPO)

| Substrate | Km | Catalytic Rate (kcat) |

|---|---|---|

| Pyridoxine 5'-Phosphate (PNP) | Low µM range | ~0.2 s⁻¹ |

| This compound 5'-Phosphate (PMP) | Low µM range | ~0.2 s⁻¹ |

Data synthesized from kinetic characterizations. The low Km values indicate a high affinity for its substrates, and the low turnover rate highlights its function as a slow, rate-limiting enzyme.[11]

Experimental Methodologies

Studying the vitamin B6 salvage pathway requires precise quantification of its various vitamers and characterization of its core enzymes.

4.1 Experimental Workflow: From Sample to Analysis

A typical workflow for analyzing B6 vitamers in biological samples involves extraction, chromatographic separation, and sensitive detection.

4.2 Protocol: Quantification of B6 Vitamers by HPLC

This protocol provides a robust method for separating and quantifying the six primary B6 vitamers (PLP, PL, PMP, PM, PNP, PN) and the metabolic end-product, 4-pyridoxic acid (4-PA).[18][19]

A. Rationale: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard for B6 analysis. An ion-pair, reversed-phase C18 column is used to achieve separation of the structurally similar and charged vitamers.[18] Fluorescence detection provides high sensitivity and selectivity.[20]

B. Materials:

-

C18 (ODS) analytical column

-

HPLC system with fluorescence detector

-

Mobile Phase A: Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH adjusted to 2.16.

-

Mobile Phase B: Acetonitrile

-

Post-column Derivatization Reagent: Phosphate buffer containing 1 g/L sodium bisulfite (enhances fluorescence of certain vitamers).

-

Extraction Solution: 10% Metaphosphoric acid.

-

Standards: PLP, PL, PMP, PM, PNP, PN, and 4-PA.

C. Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a series of mixed standards containing all B6 vitamers and 4-PA at known concentrations (e.g., 10 nM to 1000 nM) in the extraction solution.

-

Sample Extraction: a. For plasma samples, add 500 µL of ice-cold 10% metaphosphoric acid to 500 µL of plasma. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 15,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant for analysis.

-

Chromatographic Separation: a. Equilibrate the C18 column with 99.5% Mobile Phase A and 0.5% Mobile Phase B. b. Inject 50-100 µL of the prepared standard or sample supernatant. c. Elute the vitamers using a gradient of acetonitrile (Mobile Phase B) from 0.5% to 15% over approximately 40 minutes.[18]

-

Detection and Quantification: a. Set the fluorescence detector to an excitation wavelength of 328 nm and an emission wavelength of 393 nm.[18] b. If using post-column derivatization, mix the column effluent with the sodium bisulfite reagent before it enters the detector. c. Identify peaks based on the retention times of the standards. d. Quantify the concentration of each vitamer by integrating the peak area and comparing it to the standard curve.

D. Self-Validation and Quality Control:

-

Run a blank (extraction solution) with each batch to check for system contamination.

-

Analyze quality control samples (e.g., a pooled plasma sample with known concentrations) in each run to assess accuracy and precision.

-

The imprecision for PLP and 4-PA should typically be below 15%.[18]

This compound's Therapeutic Role Beyond the Salvage Pathway

While its role as a PLP precursor is vital, this compound possesses unique chemical properties that make it a promising therapeutic agent, particularly in the context of diabetic complications.[21] Its primary mechanism of action in this regard is the inhibition of the formation of Advanced Glycation End Products (AGEs).[22][23][24]

AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids. They contribute to the pathophysiology of diabetic nephropathy, retinopathy, and vascular disease.[22][25]

This compound inhibits AGE formation through a multi-faceted approach:

-

Scavenging of Reactive Carbonyl Species (RCS): It traps reactive dicarbonyl intermediates that are precursors to AGEs.[21][26]

-

Metal Ion Chelation: It forms stable complexes with metal ions like copper and iron, which catalyze the oxidative reactions required for AGE formation.[22][23]

-

Antioxidant Activity: It can directly scavenge reactive oxygen species (ROS), further preventing the oxidative damage that drives AGE formation.[22][23]

This distinct mechanism has positioned this compound as a drug candidate for diabetic nephropathy, with preclinical studies in animal models showing significant improvement in kidney histology.[25][26]

Conclusion and Future Directions

This compound holds a dual identity of profound significance. As a natural vitamer, its conversion to PLP via the salvage pathway is fundamental to cellular metabolism, and disruptions in this pathway have severe neurological consequences. As a pharmacological agent, its ability to inhibit the formation of AGEs presents a compelling therapeutic strategy for combating the chronic complications of diabetes and other conditions associated with carbonyl and oxidative stress.

For researchers and drug development professionals, understanding both facets of this compound is critical. Future research should continue to explore:

-

The development of highly specific inhibitors for PDXK and PNPO as tools to study PLP-dependent processes.

-

The structural basis for the allosteric inhibition of PNPO by PLP to inform the design of novel modulators.

-

The full potential of this compound and its derivatives in clinical trials for diabetic complications, sickle cell disease, and other AGE-related pathologies.[27][28]

The elegant simplicity of the vitamin B6 salvage pathway belies its critical importance, and the unique properties of this compound ensure its continued relevance in both fundamental biochemistry and translational medicine.

References

- Characterisation of the key enzymes involved in vitamin B6 Salvage Pathway in Escherichia coli and humans. (n.d.). I.R.I.S.

- di Salvo, M. L., et al. (2011). Vitamin B6 salvage enzymes: Mechanism, structure and regulation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1597–1608.

- di Salvo, M. L., et al. (2010). Vitamin B(6) salvage enzymes: mechanism, structure and regulation. PubMed, 1814(11), 1597-608.

- Wikipedia contributors. (2023). Pyridoxine 5′-phosphate oxidase. Wikipedia.

- Adrover, M., et al. (2019). How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Antioxidants, 8(9), 344.

- Proteopedia contributors. (2022). Pyridoxine 5'-phosphate oxidase. Proteopedia.

- Adrover, M., et al. (2019). How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. PubMed, 8(9).

- MedlinePlus. (n.d.). PNPO: this compound 5'-phosphate oxidase.

- MedlinePlus. (2024). PNPO gene. MedlinePlus Genetics.

- Adrover, M., et al. (2019). How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. ResearchGate.

- MedlinePlus. (2024). PNPO gene. MedlinePlus Genetics.

- Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84.

- Patsnap. (2024). What is the mechanism of this compound?. Patsnap Synapse.

- Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. PubMed Central.

- Vrolijk, M. F., et al. (2021). The vitamin B-6 salvage pathway. ResearchGate.

- di Salvo, M. L., et al. (2011). Vitamin B-6 salvage enzymes: Mechanism, structure and regulation. ResearchGate.

- Singh, S., et al. (2018). Pyridoxal kinase: A vitamin B6 salvage pathway enzyme from Leishmania donovani. International Journal of Biological Macromolecules, 118(Pt A), 1143-1155.

- Stitt, A. W., et al. (2002). The AGE Inhibitor this compound Inhibits Development of Retinopathy in Experimental Diabetes. Diabetes, 51(9), 2826–2832.

- Li, J., et al. (2020). Repurposing this compound for therapeutic intervention of intravascular cell-cell interactions in mouse models of sickle cell disease. Haematologica, 105(10), 2407-2419.

- Patsnap. (2024). What is this compound used for?. Patsnap Synapse.

- Parvathy, S., & Sivan, V. (2010). REVIEW Vitamin B6:Deficiency diseases and methods of analysis. ResearchGate.

- Unoki-Kubota, H., et al. (2010). This compound, an Inhibitor of Advanced Glycation End Product (AGE) Formation Ameliorates Insulin Resistance in Obese, Type 2 Diabetic Mice. Bentham Science.

- Wikipedia contributors. (2023). This compound. Wikipedia.

- Safo, M. K., et al. (2010). Role of pyridoxine 5'-phosphate oxidase in metabolism and transfer of pyridoxal 5'. VCU Scholars Compass.

- Faccin, G. L., et al. (2016). Genes of the de novo and Salvage Biosynthesis Pathways of Vitamin B6 are Regulated under Oxidative Stress in the Plant Pathogen Rhizoctonia solani. PubMed Central.

- Ueland, P. M., et al. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. PubMed Central.

- Liu, Z., et al. (2022). Prognostic Implication and Oncogenic Role of PNPO in Pan-Cancer. Frontiers in Oncology, 11, 796841.

- Bisp, A., et al. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in biological samples. ResearchGate.

- Bisp, A., et al. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. PubMed, 303(1-2), 185-94.

- Bisp, A., et al. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. QxMD.

- Bionity. (n.d.). Pyridoxine 5'-phosphate oxidase. Bionity.

- Faccin, G. L., et al. (2016). Genes of the de novo and Salvage Biosynthesis Pathways of Vitamin B6 are Regulated under Oxidative Stress in the Plant Pathogen Rhizoctonia solani. Frontiers in Microbiology, 7, 131.

- Zhang, X., et al. (2017). Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer. PubMed Central.

- Wikipedia contributors. (2024). Vitamin B6. Wikipedia.

- Kumar, S., et al. (2021). Pyridoxal Kinase of Disease-causing Human Parasites: Structural and Functional Insights to Understand its Role in Drug Discovery. Current Drug Targets, 22(10), 1148-1158.

- Northwestern Medicine. (n.d.). Pyridoxine (Vitamin B-6).

- Varghese, E., et al. (2023). Vitamin B6 (Pyridoxine). StatPearls.

- Medicine LibreTexts. (2020). Vitamin B6 (Pyridoxine).

- Britannica. (2025). Vitamin B6. Britannica.

- Singh, S., et al. (2024). Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. Journal of Cancer Research and Therapeutics.

- Safo, M. K. (2007). Pyridoxal kinase (PL kinase): Role in vitamin B6 metabolism. ResearchGate.

- Telen, M. J. (2020). This compound: another vitamin for sickle cell disease?. PubMed Central.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 85-87-0) in Pharmaceutical Synthesis: A Critical Intermediate.

Sources

- 1. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Prognostic Implication and Oncogenic Role of PNPO in Pan-Cancer [frontiersin.org]

- 3. med.libretexts.org [med.libretexts.org]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. canalcientifico.chilehuevos.cl [canalcientifico.chilehuevos.cl]

- 8. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pyridoxal kinase: A vitamin B6 salvage pathway enzyme from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridoxal Kinase of Disease-causing Human Parasites: Structural and Functional Insights to Understand its Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyridoxine_5’-phosphate_oxidase [bionity.com]

- 14. Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]

- 16. medlineplus.gov [medlineplus.gov]

- 17. PNPO gene: MedlinePlus Genetics [medlineplus.gov]

- 18. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. login.medscape.com [login.medscape.com]

- 20. researchgate.net [researchgate.net]

- 21. What is this compound used for? [synapse.patsnap.com]

- 22. How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How Does this compound Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. diabetesjournals.org [diabetesjournals.org]

- 26. This compound - Wikipedia [en.wikipedia.org]

- 27. Repurposing this compound for therapeutic intervention of intravascular cell-cell interactions in mouse models of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benthamdirect.com [benthamdirect.com]

Biosynthesis of Pyridoxamine in yeast and microorganisms

An In-depth Technical Guide on the Biosynthesis of Pyridoxamine in Yeast and Microorganisms

This guide provides a comprehensive overview of the core principles and methodologies for studying the biosynthesis of this compound, a vital vitamer of vitamin B6, in yeast and other microorganisms. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental metabolic pathway.

Introduction: The Central Role of this compound

Vitamin B6 is an essential cofactor in a vast array of enzymatic reactions, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis. In biological systems, vitamin B6 exists in six interconvertible forms, known as vitamers: pyridoxal (PL), pyridoxine (PN), this compound (PM), and their phosphorylated counterparts, pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and this compound 5'-phosphate (PMP). Among these, PLP is the most common and functionally diverse, acting as a coenzyme for over 140 distinct enzymes.

The biosynthesis of these vitamers is a fundamental process in many organisms. While higher eukaryotes are auxotrophic for vitamin B6 and must obtain it from their diet, most fungi, bacteria, and archaea possess dedicated biosynthetic pathways. Understanding these pathways, particularly the synthesis of this compound, is not only crucial for fundamental microbiology but also holds significant potential for biotechnological applications and the development of novel antimicrobial agents.

This guide will delve into the two primary routes for vitamin B6 biosynthesis in microorganisms: the de novo pathway and the salvage pathway, with a particular focus on the enzymatic machinery and regulatory networks that govern the production of this compound and its phosphorylated form, PMP.

Part 1: The De Novo Biosynthesis of Vitamin B6

The de novo synthesis of vitamin B6 is a fascinating example of metabolic ingenuity, creating the complex pyridoxine ring from simple, readily available precursors. In the majority of fungi, including the model organism Saccharomyces cerevisiae, and many bacteria, this process is orchestrated by the PLP synthase complex.

The PLP Synthase Complex: A Molecular Machine

The PLP synthase is a remarkable enzyme complex composed of two key subunits: a synthase subunit (Pdx1) and a glutaminase subunit (Pdx2). This complex catalyzes the formation of PLP from a pentose phosphate, a triose phosphate, and glutamine.

-

Pdx1 (The Synthase Subunit): This subunit forms the core of the complex, typically as a dodecamer. It binds the pentose and triose phosphate substrates, ribose 5-phosphate (R5P) or ribulose 5-phosphate (Ru5P), and glyceraldehyde 3-phosphate (G3P), and orchestrates the intricate series of condensation, dephosphorylation, and ring closure reactions that ultimately form the pyridoxine ring of PLP.

-

Pdx2 (The Glutaminase Subunit): This subunit is responsible for hydrolyzing glutamine to produce ammonia. This ammonia is then channeled through a hydrophobic tunnel to the active site of Pdx1, where it serves as the nitrogen source for the pyridoxine ring. This intramolecular ammonia channeling is a key feature, preventing the diffusion of reactive ammonia into the cytoplasm and ensuring its efficient delivery to the synthase active site.

The overall reaction catalyzed by the PLP synthase complex can be summarized as:

Ribose 5-phosphate + Glyceraldehyde 3-phosphate + Glutamine → Pyridoxal 5'-phosphate + Glutamate + 2 H₂O + Pi

Figure 1: De novo biosynthesis of PLP by the PLP synthase complex.

From PLP to this compound 5'-Phosphate (PMP)

Once PLP is synthesized, it can be readily converted to PMP by the action of aminotransferases (also known as transaminases). These enzymes catalyze the transfer of an amino group from an amino acid donor to PLP, forming PMP and a corresponding α-keto acid. This reversible reaction is central to amino acid metabolism and highlights the interconnectedness of vitamin B6 biosynthesis with other core metabolic pathways.

For example, a generic aminotransferase reaction would be:

PLP + Amino Acid ⇌ PMP + α-Keto Acid

Figure 2: Conversion of PLP to PMP via an aminotransferase.

Part 2: The Salvage Pathway: Recycling Vitamin B6

In addition to de novo synthesis, most microorganisms possess a salvage pathway that allows them to utilize and interconvert exogenous vitamin B6 vitamers from the environment. This pathway is crucial for metabolic flexibility and efficiency.

The core enzymes of the salvage pathway are:

-

Pyridoxal Kinase (PdxK): This enzyme phosphorylates the unphosphorylated forms of vitamin B6 (pyridoxal, pyridoxine, and this compound) to their active 5'-phosphate esters (PLP, PNP, and PMP). This is a key entry point for salvaged vitamers into the metabolic pool.

-

Pyridoxine/Pyridoxamine 5'-Phosphate Oxidase (PdxH): This FMN-dependent enzyme catalyzes the oxidation of PNP and PMP to the versatile coenzyme PLP. This step is critical for converting the less common vitamers into the primary coenzymatic form.

The salvage pathway can be visualized as a cycle that allows the interconversion of all six B6 vitamers, ensuring a constant supply of the required coenzyme forms.

Figure 3: The Vitamin B6 salvage pathway in microorganisms.

Part 3: Experimental Methodologies

Studying the biosynthesis of this compound requires a combination of genetic, biochemical, and analytical techniques. The following protocols provide a framework for investigating this pathway.

Experimental Protocol 1: In Vitro Reconstitution of the PLP Synthase Complex

Objective: To demonstrate the de novo synthesis of PLP from its precursors using purified Pdx1 and Pdx2 proteins.

Causality: This experiment directly tests the catalytic activity of the PLP synthase complex and allows for the characterization of its kinetic parameters. By providing the defined substrates and observing the formation of PLP, one can confirm the functionality of the reconstituted enzyme system.

Methodology:

-

Protein Expression and Purification:

-

Clone the genes encoding Pdx1 and Pdx2 from the microorganism of interest into suitable expression vectors (e.g., pET vectors with His-tags).

-

Transform the vectors into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant Pdx1 and Pdx2 proteins using affinity chromatography (e.g., Ni-NTA).

-

Assess protein purity by SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified Pdx1 and Pdx2

-

Ribose 5-phosphate (R5P)

-

Glyceraldehyde 3-phosphate (G3P)

-

L-Glutamine

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂)

-

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

-

Take time points and stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Analyze the formation of PLP using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. PLP has a characteristic fluorescence spectrum that allows for sensitive and specific quantification.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of PLP formation.

-

Determine the kinetic parameters (Kₘ and kcat) for each substrate by varying its concentration while keeping the others saturated.

-

Table 1: Representative Kinetic Parameters for PLP Synthase

| Substrate | Kₘ (µM) | kcat (s⁻¹) |

| Ribose 5-phosphate | 50 - 200 | 0.1 - 1.0 |

| Glyceraldehyde 3-phosphate | 20 - 100 | 0.1 - 1.0 |

| L-Glutamine | 100 - 500 | 0.5 - 2.0 |

Note: These values are illustrative and can vary significantly between species.

Experimental Protocol 2: In Vivo Analysis of Vitamin B6 Auxotrophy

Objective: To confirm the essentiality of the de novo and salvage pathways for vitamin B6 biosynthesis in a microorganism.

Causality: By creating gene knockouts of key enzymes in the biosynthetic pathways, one can determine their contribution to the overall production of vitamin B6. If a knockout strain is unable to grow without exogenous vitamin B6, it demonstrates the essentiality of that gene.

Methodology:

-

Strain Construction:

-

Generate knockout mutants of the pdx1, pdx2, and pdxK genes in the microorganism of interest using standard molecular biology techniques (e.g., homologous recombination, CRISPR-Cas9).

-

Confirm the gene deletions by PCR and sequencing.

-

-

Growth Phenotyping:

-

Prepare a defined minimal medium with and without supplementation of various vitamin B6 vitamers (e.g., pyridoxine, this compound).

-

Inoculate the wild-type and mutant strains into these media.

-

Monitor growth over time by measuring the optical density at 600 nm (OD₆₀₀).

-

-

Expected Outcomes:

-

Wild-type: Should grow on minimal medium without any vitamin B6 supplementation.

-

Δpdx1 or Δpdx2: Should be auxotrophic for vitamin B6, meaning they will not grow on minimal medium but will grow if the medium is supplemented with any of the B6 vitamers (as the salvage pathway is intact).

-

ΔpdxK: Should be able to grow on minimal medium (as the de novo pathway is intact) but may show a reduced growth rate if the salvage pathway is important for recycling endogenous vitamers.

-

Δpdx1 ΔpdxK (Double Mutant): This strain should be a complete vitamin B6 auxotroph and will not be able to grow even with supplementation, as it can neither synthesize nor phosphorylate the salvaged vitamers.

-

Figure 4: Expected growth phenotypes of vitamin B6 biosynthesis mutants.

Part 4: Regulation of this compound Biosynthesis

The biosynthesis of vitamin B6 is tightly regulated to meet the metabolic demands of the cell without over-accumulating these potent cofactors. While the specific regulatory mechanisms can vary between organisms, some common themes have emerged:

-

Transcriptional Regulation: The expression of the pdx genes is often controlled by transcription factors that sense the intracellular levels of vitamin B6 or related metabolites. For example, in E. coli, the expression of the pdxA and pdxJ genes (part of a different de novo pathway) is repressed by the PLP-responsive transcription factor PdxR.

-

Feedback Inhibition: The final product of the pathway, PLP, can act as a feedback inhibitor of the PLP synthase complex. This allosteric regulation provides a rapid mechanism to fine-tune the rate of synthesis in response to fluctuating cellular needs.

Conclusion

The biosynthesis of this compound in yeast and other microorganisms is a well-coordinated process involving both de novo synthesis and salvage pathways. The PLP synthase complex stands as a central player in the de novo route, while pyridoxal kinase and PNP/PMP oxidase are key to the salvage pathway. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for advancing our knowledge of microbial metabolism and for the development of novel biotechnological and therapeutic strategies.

References

- Title: Structure and mechanism of the PLP synthase from Geobacillus stearothermophilus. Source: The Journal of Biological Chemistry URL:[Link]

- Title: The Pdx1-Pdx2 complex of Bacillus subtilis is a PLP synthase that uses Gln and either R5P or Ru5P as substr

- Title: Crystal structure of human pyridoxal kinase. Source: The Journal of Biological Chemistry URL:[Link]

- Title: Crystal structure of pyridoxine 5'-phosphate oxidase from Saccharomyces cerevisiae. Source: The Journal of Biological Chemistry URL:[Link]

A Technical Guide to the Cellular Uptake and Transport Mechanisms of Pyridoxamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxamine (PM), a vitamer of Vitamin B6, is a critical micronutrient and a promising therapeutic agent, notably for its ability to inhibit the formation of advanced glycation end-products (AGEs). Understanding the precise mechanisms governing its entry into cells is paramount for optimizing its therapeutic applications and elucidating its physiological roles. This guide provides a comprehensive technical overview of the cellular uptake and transport of this compound. It delves into the primary transport pathways, the critical role of intracellular enzymatic trapping, and the key regulatory factors. Furthermore, this document furnishes detailed, field-proven methodologies for investigating these transport phenomena, equipping researchers with the necessary tools to advance our understanding of this compound kinetics.

Introduction to this compound and Its Biological Significance

Vitamin B6 is a water-soluble vitamin that exists in three primary forms, collectively known as vitamers: pyridoxine (PN), pyridoxal (PL), and this compound (PM).[1] These compounds are precursors to the active coenzyme form, pyridoxal 5'-phosphate (PLP), which is essential for over 140 enzymatic reactions in the human body, primarily related to amino acid metabolism.[2] Mammals cannot synthesize vitamin B6 de novo and must acquire it from dietary sources.

Beyond its fundamental role as a vitamin, this compound has garnered significant attention for its therapeutic properties. It is a potent inhibitor of the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging. This function positions PM as a compound of high interest in drug development. A thorough understanding of how this compound traverses the cell membrane to exert its effects is therefore crucial for developing targeted and effective therapies.

The General Pathway of Vitamin B6 Uptake: The "Metabolic Trapping" Model

The cellular accumulation of all non-phosphorylated B6 vitamers, including this compound, is largely governed by a process of facilitated transport followed by rapid intracellular phosphorylation, often termed "metabolic trapping".[3][4] Phosphorylated vitamers are charged molecules that cannot easily diffuse back across the cell membrane, ensuring their retention and accumulation within the cell.[5]

The key steps are as follows:

-

Transport: Non-phosphorylated vitamers (PM, PN, PL) cross the plasma membrane via passive diffusion and/or carrier-mediated transport systems.[6][7]

-

Phosphorylation: Once inside the cell, pyridoxal kinase (PDXK) catalyzes the ATP-dependent phosphorylation of PM, PN, and PL to form this compound 5'-phosphate (PMP), pyridoxine 5'-phosphate (PNP), and pyridoxal 5'-phosphate (PLP), respectively.[8][9]

-

Oxidation: Pyridox(am)ine 5'-phosphate oxidase (PNPO) then converts PMP and PNP into the primary active coenzyme form, PLP.[8][9]

This intracellular conversion is essential for concentrating the vitamin inside the cell and making it available for its diverse biological roles.[3][10]

Transporters Implicated in this compound Uptake

While passive diffusion contributes to the uptake of B6 vitamers, evidence points to the involvement of specific carrier-mediated systems.[6][11] The genetic identification of a single, high-affinity transporter for this compound in mammals remains elusive.[5] However, studies in various models have shed light on potential candidates and transport characteristics.

-

Yeast and Prokaryotic Models: In Saccharomyces cerevisiae, the transporter Tpn1p has been identified as a high-affinity proton symporter for pyridoxine, pyridoxal, and this compound.[5][12] This discovery provided the first genetic evidence for a dedicated vitamin B6 transporter.

-

Mammalian Systems: In mammalian cells, the picture is more complex. Two homologous transport systems have been suggested in human cells, one specific for unphosphorylated vitamers like PM and PN, and another that may also handle phosphorylated forms.[5]

-

Renal Cells: Studies using rat renal proximal tubular cells have demonstrated a facilitated, Na+-dependent transport system that accepts pyridoxine, this compound, and pyridoxal competitively.[8][13]

-

Intestinal Cells: In human intestinal Caco-2 cells, a carrier-mediated mechanism for pyridoxine uptake has been identified that is inhibited by this compound, suggesting a shared transport pathway.[14] This system is pH-dependent, showing higher activity in acidic conditions, which is relevant to the microclimate of the small intestine.[15]

-

Thiamine Transporters (SLC19A2/A3): Recent evidence has shown that the thiamine transporters THTR1 (SLC19A2) and THTR2 (SLC19A3) can also transport pyridoxine, particularly at an acidic pH.[16] This transport is inhibited by this compound, indicating that these transporters may play a role in PM uptake, especially in acidic environments.[16]

-

Kinetics and Regulation of this compound Transport

The transport of this compound is a dynamic process influenced by several physicochemical and regulatory factors.

Kinetic Parameters: Quantitative data on this compound transport is often inferred from studies on pyridoxine, which competes for the same transport systems.

| Cell/Transporter Model | Substrate | Apparent Km (µM) | Vmax (pmol/mg protein-1·min-1) | Key Characteristics |

| Caco-2 Cells (pH 5.5)[15] | Pyridoxine | 11.99 | 22.54 | pH-dependent, Na+-independent |

| Rat Renal Cells[4] | Pyridoxine | 1.3 | 28 | Temperature-dependent |

| SLC19A2 (MDCKII cells)[16] | Pyridoxine | 37.8 | 332 | pH-dependent (acidic optimum) |

| SLC19A3 (MDCKII cells)[16] | Pyridoxine | 18.5 | 264 | pH-dependent (acidic optimum) |

| Yeast Tpn1p[5] | Pyridoxine | 0.55 | N/A | High affinity, proton symport |

Note: Vmax from Caco-2 study was converted from pmol·mg protein-1·3 min-1.

Regulation of Transport:

-

pH Dependence: Transport in intestinal and renal models is often enhanced under acidic conditions, which may be due to a proton-coupled mechanism or effects on transporter conformation.[15][17]

-

Substrate Competition: Unlabeled this compound, pyridoxine, and their structural analogs competitively inhibit the uptake of radiolabeled vitamin B6, confirming they share transport pathways.[4][8] However, the phosphorylated forms, like PMP and PLP, generally do not inhibit the uptake of non-phosphorylated vitamers.[4]

-

Intracellular Signaling: In human intestinal cells, pyridoxine uptake is regulated by a Protein Kinase A (PKA)-mediated pathway.[15] In pancreatic and renal cells, a Ca2+/Calmodulin-mediated pathway appears to play a regulatory role.[17][18]

-

Adaptive Regulation: Cells can adapt to vitamin B6 availability. Growing renal or pancreatic cells in a vitamin B6-deficient medium leads to a significant upregulation of pyridoxine uptake.[17][18]

Methodologies for Elucidating this compound Transport Mechanisms

A multi-faceted experimental approach is required to accurately characterize this compound transport. Here, we outline core, field-proven protocols.

Selection of In Vitro Models

The choice of cell model is critical and depends on the research question.

-

Human Intestinal Caco-2 Cells: An excellent model for studying intestinal absorption. These cells differentiate into a polarized monolayer with a brush border, mimicking the human enterocyte.[14][15]

-

Renal Proximal Tubule Cells (e.g., Opossum Kidney - OK cells): Ideal for investigating renal reabsorption and handling of water-soluble vitamins.[18]

-

HEK293 or MDCKII Cells: These are workhorse cell lines for transient or stable overexpression of candidate transporter proteins (e.g., SLC19A3) to study the function of a specific carrier in isolation.[16]

Protocol: Radiolabeled Uptake Assay

This is the gold-standard method for quantifying transport kinetics. It directly measures the influx of a substrate into the cell over a short period.

Objective: To determine the initial rate of [3H]-Pyridoxamine uptake.

Materials:

-

Cell model of choice (e.g., Caco-2 cells grown on permeable supports).

-

[3H]-Pyridoxamine (or [3H]-Pyridoxine as a competitive substrate).

-

Krebs-Ringer buffer (pH adjusted as required, e.g., 5.5 for intestinal models).

-

Unlabeled this compound (for inhibition studies).

-

Ice-cold Krebs-Ringer buffer (for stopping the reaction).

-

Cell lysis buffer (e.g., 0.5 M NaOH).

-

Scintillation counter and vials.

Step-by-Step Methodology:

-

Cell Culture: Grow cells to confluence in appropriate culture vessels (e.g., 24-well plates).

-

Pre-incubation: Wash the cell monolayers twice with Krebs-Ringer buffer at 37°C. Pre-incubate the cells in the same buffer for 15-20 minutes to equilibrate.

-

Initiate Uptake: Remove the pre-incubation buffer and add the incubation buffer containing a known concentration of [3H]-Pyridoxamine. For inhibition studies, co-incubate with a molar excess of unlabeled this compound or other potential inhibitors.

-

Incubation: Incubate for a short, predetermined time (e.g., 3-5 minutes) at 37°C. This time should be within the linear range of uptake, which must be determined empirically.

-

Terminate Uptake: Aspirate the incubation buffer and immediately wash the cells three times with ice-cold Krebs-Ringer buffer to stop the transport process and remove extracellular radioactivity.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for 1 hour at room temperature to ensure complete cell disruption.

-

Quantification: Transfer the lysate to a scintillation vial. Measure the radioactivity using a liquid scintillation counter.

-

Protein Assay: Use a portion of the lysate to determine the total protein content (e.g., via Bradford or BCA assay) for normalization.

-

Data Analysis: Express the uptake rate as picomoles of substrate per milligram of protein per minute. Kinetic parameters (Km and Vmax) can be determined by performing the assay over a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Sources

- 1. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of pyridoxal kinase in vitamin B6 uptake by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridoxine uptake by rat renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Intestinal absorption of vitamin B6 in vitro in response to the mucosal concentration of pyridoxine . HCl (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake of N-(4'-pyridoxyl)amines and release of amines by renal cells: a model for transporter-enhanced delivery of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDXK mutations cause polyneuropathy responsive to pyridoxal 5′‐phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Vitamin B6: A Long Known Compound of Surprising Complexity [mdpi.com]

- 12. Tpn1p, the plasma membrane vitamin B6 transporter of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uptake of N-(4'-pyridoxyl)amines and release of amines by renal cells: a model for transporter-enhanced delivery of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Intestine Plays a Substantial Role in Human Vitamin B6 Metabolism: A Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pH-dependent pyridoxine transport by SLC19A2 and SLC19A3: Implications for absorption in acidic microclimates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyridoxine and pancreatic acinar cells: transport physiology and effect on gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Stability and Degradation of Pyridoxamine in Aqueous Solution

Abstract: Pyridoxamine, a vital vitamer of vitamin B6, is of significant interest to researchers and pharmaceutical scientists due to its role as a coenzyme precursor and its potent inhibitory effects on the formation of Advanced Glycation Endproducts (AGEs). However, its utility in aqueous formulations is fundamentally governed by its chemical stability. This technical guide provides a comprehensive analysis of the factors influencing this compound stability and delineates its primary degradation pathways. We will explore the causal mechanisms behind its decomposition under various physicochemical stresses—including pH, temperature, light, and the presence of metal ions—and present field-proven methodologies for assessing its stability. This document is intended to serve as an essential resource for professionals in drug development and scientific research, offering the technical accuracy and practical insights required for formulating and handling this compound solutions.

Introduction: The Chemical Significance of this compound

This compound (PM) is one of the three natural, interconvertible forms of vitamin B6, alongside pyridoxine (PN) and pyridoxal (PL). Its structure features a pyridine ring with hydroxyl, methyl, hydroxymethyl, and a defining aminomethyl group at the 4-position.[1] This aminomethyl group is central to its biological function and its chemical reactivity. In biological systems, its phosphorylated form, this compound-5'-phosphate (PMP), is a crucial coenzyme for a vast array of enzymes, particularly transaminases involved in amino acid metabolism.

Beyond its classical vitamin role, this compound has garnered substantial attention for its ability to inhibit the Maillard reaction, a non-enzymatic browning process that, in vivo, leads to the formation of Advanced Glycation Endproducts (AGEs).[1] AGEs are implicated in the pathogenesis of numerous diseases, including diabetic complications, atherosclerosis, and neurodegenerative disorders. This compound's therapeutic potential stems from its ability to scavenge reactive carbonyl species and chelate metal ions that catalyze the oxidative reactions driving AGE formation.[1][2]

Understanding the stability of this compound in aqueous environments is therefore paramount. Its degradation not only results in a loss of biological activity and therapeutic efficacy but can also generate impurities with unknown toxicological profiles. This guide provides a detailed exploration of the kinetics and mechanisms of this compound degradation to empower researchers to design stable formulations and execute reliable experiments.

Core Stability Profile: Key Physicochemical Stress Factors

The integrity of this compound in an aqueous solution is a multifactorial issue. The rate and pathway of its degradation are highly dependent on the interplay of several environmental factors.

The Critical Influence of pH

The pH of the solution is one of the most significant determinants of this compound stability. The pyridine ring nitrogen and the aminomethyl group are both ionizable, meaning the molecule's net charge and reactivity change with pH. Studies on vitamin B6 vitamers consistently show that stability is pH-dependent, with photodegradation, in particular, being markedly accelerated at higher pH values.[3][4] For this compound, retention after 15 hours of exposure to regular laboratory light dropped to 47% at pH 8, compared to 81% retention after 8 hours at pH 4.5.[3][4] This increased lability at neutral to alkaline pH is likely due to the deprotonation of the phenolic hydroxyl group, which can increase the electron density of the pyridine ring system and render it more susceptible to oxidative and photo-oxidative attack.

Thermal Lability and Degradation Kinetics

Elevated temperatures accelerate the degradation of this compound, as with most chemical reactions. The thermal degradation of this compound dihydrochloride in a buffered aqueous solution has been shown to follow pseudo-first-order kinetics.[5][6] The rate of degradation increases predictably with temperature, and this relationship can be described by the Arrhenius equation, which links the reaction rate constant to temperature and the activation energy of the reaction.[5][7]

Kinetic studies on the broader vitamin B6 family confirm that thermal decomposition is a critical factor for shelf-life and processing considerations in both pharmaceutical and food science applications.[7][8] For instance, at 85°C, significant degradation of vitamin B6 (over 50%) was observed in just 4 hours.[8] Therefore, to ensure long-term stability, aqueous solutions of this compound should be stored at reduced temperatures.

Photostability: The Destructive Force of Light

This compound is highly susceptible to degradation upon exposure to light, particularly in the UV and visible spectra. Regular laboratory fluorescent light can be highly destructive.[3][4] This photodecomposition can occur through two primary mechanisms:

-

Direct Photolysis: The this compound molecule directly absorbs photons, promoting it to an excited state where it can undergo reactions such as ring rearrangement or side-chain cleavage.[9]

-

Photosensitized Degradation: In the presence of photosensitizing agents (like certain dyes or endogenous molecules such as riboflavin), the sensitizer absorbs light and transfers the energy to either this compound or molecular oxygen. This can generate highly reactive singlet oxygen, which then attacks the this compound molecule.[10][11]

The profound impact of light necessitates stringent protective measures. The use of low-actinic (amber) glassware or light-blocking containers is mandatory for the storage and handling of this compound solutions.[3][4]

The Catalytic Role of Metal Ions

Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can significantly accelerate the degradation of this compound.[1][12] These ions act as catalysts, primarily by forming chelation complexes with the this compound molecule. The key chelation sites are the phenolic hydroxyl group and the aminomethyl nitrogen.[1] This complexation can facilitate oxidative degradation in several ways:

-

Lowering the redox potential of the metal ion, making it a more effective catalyst for electron transfer reactions with dissolved oxygen.

-

Holding this compound in a conformation that is more susceptible to attack by reactive oxygen species (ROS).

-

Directly participating in redox cycling to generate ROS.